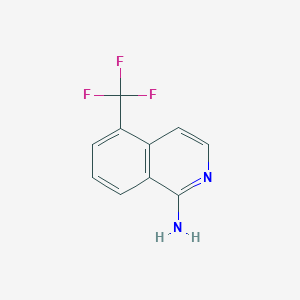

5-(Trifluoromethyl)isoquinolin-1-amine

Description

Properties

CAS No. |

1357946-47-4 |

|---|---|

Molecular Formula |

C10H7F3N2 |

Molecular Weight |

212.1711896 |

Synonyms |

5-(trifluoroMethyl)isoquinolin-1-aMine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 5-(Trifluoromethyl)isoquinolin-1-amine

Executive Summary

5-(Trifluoromethyl)isoquinolin-1-amine is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). As a rigid, bicyclic bioisostere of quinazoline and naphthalene, it serves as a critical scaffold for kinase inhibitors and CNS-active agents.

The incorporation of the trifluoromethyl (-CF3) group at the C5 position imparts unique pharmacological properties:

-

Metabolic Stability: Blocks metabolic oxidation at the electron-rich C5 position.

-

Lipophilicity: Increases membrane permeability (LogP modulation) without adding significant steric bulk compared to a methyl group.

-

Electronic Modulation: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the 1-amino group, potentially altering hydrogen bond donor/acceptor dynamics in the ATP-binding pocket of kinases.

This guide details the physicochemical specifications, validated synthesis pathways, and analytical protocols required for the high-purity production and characterization of this compound.

Physicochemical Specifications

The following data provides the baseline metrics for identity confirmation and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | 5-(Trifluoromethyl)isoquinolin-1-amine | |

| CAS Registry | N/A (Isomer Specific)* | Often custom synthesized; check generic 1-aminoisoquinoline listings. |

| Molecular Formula | C₁₀H₇F₃N₂ | |

| Molecular Weight | 212.17 g/mol | Average Mass |

| Monoisotopic Mass | 212.05615 Da | Essential for High-Res MS (HRMS) |

| Predicted LogP | ~2.5 – 2.7 | Enhanced lipophilicity vs. parent amine. |

| Predicted pKa | ~6.5 – 7.0 | Lower than isoquinolin-1-amine (pKa 7.6) due to -CF3 inductive effect. |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent. |

Synthetic Architecture

While the Chichibabin reaction (NaNH₂/NH₃) allows for direct amination, it is often low-yielding and hazardous for trifluoromethylated substrates due to potential side reactions with the sensitive -CF3 group and regioselectivity issues.

The N-Oxide Rearrangement Route is the industry-standard "High-Fidelity" protocol. It proceeds via a stable N-oxide intermediate, allowing for regioselective halogenation followed by nucleophilic substitution.

Validated Synthesis Pathway (DOT Diagram)

Detailed Experimental Protocol

Step 1: N-Oxidation

-

Reagents: 5-(Trifluoromethyl)isoquinoline (1.0 eq), m-CPBA (1.2 eq), Dichloromethane (DCM).

-

Procedure: Dissolve starting material in DCM. Cool to 0°C. Add m-CPBA portion-wise to control exotherm. Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄.

-

Checkpoint: LC-MS should show [M+H]⁺ = 214 (N-oxide oxygen addition).

Step 2: Chlorination (The Meisenheimer-like Activation)

-

Reagents: Intermediate 1 (N-oxide), Phosphorus Oxychloride (POCl₃).

-

Procedure: Dissolve N-oxide in POCl₃ (acts as solvent and reagent). Heat to reflux (approx. 105°C) for 3-4 hours.

-

Mechanism: The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C1 (alpha position), restoring aromaticity and expelling the phosphoryl species.

-

Safety: Quench POCl₃ carefully into ice water (Violent reaction!).

Step 3: Amination (SNAr)

-

Reagents: 1-Chloro-5-(trifluoromethyl)isoquinoline, Ammonia in Methanol (7N) or NH₄OH in Isopropanol.

-

Procedure: Place chloro-intermediate in a pressure vessel (autoclave). Add ammonia solution.[1][2] Heat to 100°C for 12-24 hours.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).

Analytical Characterization & Validation

Confirming the position of the amine (C1 vs C3) and the integrity of the -CF3 group is vital.

Mass Spectrometry Fragmentation Logic

In ESI+ mode, the molecule typically protonates at the ring nitrogen or the exocyclic amine. Fragmentation follows a predictable pattern useful for structural confirmation.

NMR Signature (Proton ¹H)

-

Exocyclic Amine (-NH₂): Broad singlet, typically

5.0 – 7.0 ppm (Solvent dependent, exchangeable with D₂O). -

H3 Proton (Isoquinoline ring): Doublet,

~8.0 ppm. -

H4 Proton: Doublet,

~7.0 ppm. -

Coupling: H3 and H4 show characteristic vicinal coupling (

Hz). -

C5-CF3 Effect: Protons adjacent to the C5 position (H4 and H6) will show deshielding/shifting compared to the non-fluorinated parent.

Pharmaceutical Relevance & Handling

Bioisosterism in Kinase Inhibition

Isoquinolin-1-amines function as adenine mimetics . The N2 nitrogen and the 1-NH₂ group form a donor-acceptor motif that binds to the hinge region of kinase enzymes (e.g., EGFR, ROCK, PKA).

-

CF3 Advantage: The 5-CF3 group occupies the hydrophobic pocket (Gatekeeper region) in many kinases, improving selectivity against off-target kinases that cannot accommodate the bulkier fluorinated group.

Safety Protocol

-

Basicity: The compound is a weak base. Store under inert atmosphere (Argon) to prevent carbamate formation with atmospheric CO₂.

-

Fluorine NMR: Use ¹⁹F NMR for rapid purity checks (Single singlet expected at

-60 to -65 ppm).

References

-

General Isoquinoline Synthesis (Chichibabin & N-Oxide Routes)

-

Trifluoromethylation of Heterocycles

- Title: "Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur

- Source: ChemRxiv

-

URL:[Link]

-

Oxidation Reagents (mCPBA)

- Title: "m-CPBA (meta-chloroperoxybenzoic acid) - Reagent Guide"

- Source: Master Organic Chemistry

-

URL:[Link]

-

Isoquinoline Physical Properties

- Title: "Isoquinoline - Compound Summary"

- Source: PubChem

-

URL:[Link]

Sources

An In-Depth Technical Guide to 5-(Trifluoromethyl)isoquinolin-1-amine: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)isoquinolin-1-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, this document details the molecule's structural features, proposes a viable synthetic pathway, and explores its prospective applications based on established principles of medicinal chemistry and the bioactivity of analogous structures.

Introduction: The Strategic Combination of a Privileged Scaffold and a Powerful Functional Group

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including natural alkaloids and synthetic drugs with applications ranging from antiviral to anticancer therapies.[1][2][3] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets.

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance the pharmacological profile of lead compounds.[4] This group can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the lipophilicity and electronic properties of the molecule.[4]

This guide focuses on the specific, yet underexplored molecule, 5-(Trifluoromethyl)isoquinolin-1-amine. Due to the limited availability of direct experimental data for this exact compound in the public domain, this document will provide a robust, predictive analysis of its properties and synthesis, grounded in the extensive literature on related isoquinoline and trifluoromethyl-containing compounds.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 5-(Trifluoromethyl)isoquinolin-1-amine combines the isoquinoline framework with a trifluoromethyl group at the 5-position and an amine group at the 1-position.

Caption: Chemical structure of 5-(Trifluoromethyl)isoquinolin-1-amine.

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 5-(Trifluoromethyl)isoquinolin-1-amine, calculated using established computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₇F₃N₂ | Defines the elemental composition. |

| Molecular Weight | 212.17 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | ~2.5-3.0 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 2 (from N in the ring and N in the amine) | The nitrogen atoms can act as hydrogen bond acceptors. |

| pKa (of the amine) | ~4-5 | The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the amine compared to unsubstituted 1-aminoisoquinoline. |

Proposed Synthesis and Characterization

A viable synthetic route to 5-(Trifluoromethyl)isoquinolin-1-amine would likely proceed through the functionalization of the readily available 5-(trifluoromethyl)isoquinoline.[5] A plausible approach involves the Chichibabin amination or a nucleophilic aromatic substitution of a pre-functionalized isoquinoline. A proposed two-step synthesis is outlined below.

Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)isoquinolin-1-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-(Trifluoromethyl)isoquinoline N-oxide

-

To a solution of 5-(trifluoromethyl)isoquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Amination to 5-(Trifluoromethyl)isoquinolin-1-amine

-

Dissolve the crude 5-(trifluoromethyl)isoquinoline N-oxide (1.0 eq) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and stir the mixture at room temperature for 2 hours.

-

Add aqueous ammonium hydroxide (excess) and heat the reaction mixture at 60-70 °C for 4-6 hours.

-

After cooling, extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(trifluoromethyl)isoquinolin-1-amine.

Spectroscopic Characterization (Predicted)

The successful synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine would be confirmed through a combination of spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons around δ 5.0-6.0 ppm, which would be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons between δ 110-160 ppm. A quartet for the -CF₃ carbon with a large coupling constant (¹JCF ≈ 270-280 Hz). |

| ¹⁹F NMR | A singlet for the -CF₃ group, likely in the range of δ -60 to -65 ppm. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group between 1100-1300 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 213.06. |

Potential Applications in Drug Discovery

While there is no direct biological data for 5-(Trifluoromethyl)isoquinolin-1-amine, the known activities of structurally related compounds allow for informed hypotheses about its potential therapeutic applications.

-

Kinase Inhibition: Many 1-aminoisoquinoline derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The specific substitution pattern of 5-(Trifluoromethyl)isoquinolin-1-amine could confer selectivity for certain kinase families.

-

Anticancer Activity: The indenoisoquinoline scaffold, a close relative, is a known topoisomerase I inhibitor with potent cytotoxic effects against various cancer cell lines.[6][7] The introduction of an amino group at the 1-position and a trifluoromethyl group could modulate this activity.

-

Antiviral and Antimicrobial Properties: Isoquinoline alkaloids have demonstrated a broad spectrum of antiviral, antibacterial, and antifungal activities.[3][8] The unique electronic and steric properties of 5-(Trifluoromethyl)isoquinolin-1-amine make it a candidate for screening in these therapeutic areas.

Caption: Hypothetical relationships between the core scaffold and potential therapeutic applications.

Safety and Handling

As there is no specific safety data sheet (SDS) for 5-(Trifluoromethyl)isoquinolin-1-amine, it is prudent to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. General guidelines include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

5-(Trifluoromethyl)isoquinolin-1-amine represents a promising, yet largely unexplored, chemical entity for drug discovery. The strategic combination of the biologically active isoquinoline scaffold with the pharmacologically beneficial trifluoromethyl group suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a rationale for its investigation in areas such as oncology and infectious diseases. Further experimental validation of the synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

-

Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

Fall, Y. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. Organic Letters. [Link]

-

Miyasika, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

- Google Patents. (1990).

-

Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Kim, J. S., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. PubMed. [Link]

-

Sági, D., et al. (2019). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused... PMC. [Link]

-

MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

- Google Patents. (1975).

- Google Patents. (2014). c12)

-

ResearchGate. (2018). Regioselective Synthesis of 5-(Trifluoromethyl)[4][5][9]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. [Link]

-

Scapin, E., et al. (2022). Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. R Discovery. [Link]

-

Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [Link]

- Google Patents. (2007). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.

-

Chemsrc. Isoquinolin-5-amine | CAS#:1125-60-6. [Link]

-

Dai, J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

-

Gunia-Krzyżak, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

American Elements. Isoquinolines. [Link]

-

The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

- Google Patents. (2001). (12)

-

MDPI. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. [Link]

-

Wiley Online Library. (2022). Characterization and Optimization of the Photoluminescent Properties of Imidazo[1,5‐a]quinolines. [Link]

-

ResearchGate. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

-

Bentham Science Publishers. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. [Link]

-

RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. beilstein-archives.org [beilstein-archives.org]

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(Trifluoromethyl)isoquinolin-1-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines a logical and experimentally sound approach, starting from commercially available precursors and detailing the key transformations required to obtain the target molecule. The proposed pathway leverages established synthetic methodologies, including the construction of the isoquinoline core from substituted benzonitriles. This guide provides detailed experimental insights, reaction mechanisms, and data presentation to facilitate the successful synthesis and further investigation of this important fluorinated scaffold.

Introduction: The Significance of the 5-(Trifluoromethyl)isoquinolin-1-amine Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[3] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[1][2] The strong electron-withdrawing nature of the CF3 group can significantly impact a molecule's pKa, metabolic stability, and membrane permeability.

5-(Trifluoromethyl)isoquinolin-1-amine combines these two valuable moieties, making it a highly attractive building block for the synthesis of novel therapeutic agents. The 1-amino group provides a versatile handle for further functionalization, allowing for the exploration of a wide chemical space in the development of new drugs targeting various diseases.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic analysis of the target molecule, 5-(Trifluoromethyl)isoquinolin-1-amine, suggests a strategy based on the construction of the isoquinoline ring from a suitably substituted benzene derivative. A key disconnection points to a 2-methyl-4-(trifluoromethyl)benzonitrile intermediate, which can undergo a base-mediated cyclization with a nitrile source to form the desired 1-aminoisoquinoline.

Caption: Retrosynthetic analysis of 5-(Trifluoromethyl)isoquinolin-1-amine.

This retrosynthetic approach leads to a plausible multi-step forward synthesis, which will be detailed in the subsequent sections.

Synthesis of Key Precursor: 2-Methyl-4-(trifluoromethyl)aniline

The synthesis of the key aniline precursor can be achieved from commercially available starting materials.

Pathway I: From 4-Chloro-3-nitrobenzotrifluoride

A common starting material for trifluoromethyl-substituted anilines is 4-chloro-3-nitrobenzotrifluoride.

Step 1: Amination of 4-Chloro-3-nitrobenzotrifluoride

The chloro substituent can be displaced by an amino group via nucleophilic aromatic substitution.

-

Reaction: 4-Chloro-3-nitrobenzotrifluoride is treated with an excess of aqueous ammonia at elevated temperatures, potentially with a copper catalyst, to yield 2-nitro-4-(trifluoromethyl)aniline.[4]

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to the corresponding amine.

-

Reaction: The reduction of 2-nitro-4-(trifluoromethyl)aniline can be achieved using standard methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent like tin(II) chloride in hydrochloric acid.

Step 3: Diazotization and Methylation (Sandmeyer-type reaction)

The amino group of the resulting diamine needs to be converted to a methyl group. This can be a challenging transformation. A more direct route to the target aniline is therefore preferable.

Pathway II: Direct Synthesis of 2-Methyl-4-(trifluoromethyl)aniline

A more direct approach involves the synthesis of 2-methyl-4-(trifluoromethyl)aniline from a suitable precursor. While specific high-yield procedures are proprietary, the compound is commercially available from several suppliers.[5] For the purpose of this guide, we will consider 2-methyl-4-(trifluoromethyl)aniline as a commercially available starting material.

Construction of the Isoquinoline Core

The key step in this synthetic pathway is the construction of the 1-aminoisoquinoline ring from the aniline precursor. A well-established method involves the conversion of the aniline to a benzonitrile, followed by a base-promoted cyclization.

Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)benzonitrile

The conversion of an aniline to a nitrile can be achieved via the Sandmeyer reaction.[6][7][8]

-

Reaction: 2-Methyl-4-(trifluoromethyl)aniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a cyanide source, typically copper(I) cyanide, to yield 2-methyl-4-(trifluoromethyl)benzonitrile.

Caption: Sandmeyer reaction for the synthesis of the key benzonitrile intermediate.

Experimental Protocol (General):

-

Dissolve 2-methyl-4-(trifluoromethyl)aniline in a suitable acidic solution (e.g., 3M HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and then heat as required to drive the reaction to completion.

-

After cooling, the reaction mixture is worked up by extraction and purified by chromatography or distillation to afford 2-methyl-4-(trifluoromethyl)benzonitrile.

Step 2: Cyclization to 5-(Trifluoromethyl)isoquinolin-1-amine

The final step involves the base-promoted tandem reaction of the 2-methylbenzonitrile with a nitrile, which serves as the source of the C1 carbon and the 1-amino group of the isoquinoline ring.[9]

-

Reaction: 2-Methyl-4-(trifluoromethyl)benzonitrile is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), to deprotonate the benzylic methyl group. The resulting carbanion then attacks a nitrile (e.g., benzonitrile, though for the parent 1-aminoisoquinoline, a simpler nitrile source would be used or an alternative mechanism is at play where the nitrile itself is the source of the C1-N1 fragment), leading to a cyclization cascade that forms the isoquinoline ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]

- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)isoquinolin-1-amine

Abstract

Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of the solubility of 5-(Trifluoromethyl)isoquinolin-1-amine, a heterocyclic amine of interest in medicinal chemistry. We will delve into the theoretical and practical aspects of its solubility, examining the physicochemical drivers, including the impact of the trifluoromethyl group and the basic isoquinoline core. This whitepaper offers detailed experimental protocols for both kinetic and thermodynamic solubility assessment, data interpretation strategies, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-(Trifluoromethyl)isoquinolin-1-amine and its Solubility

Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles with a wide array of biological activities, making them a valuable scaffold in drug design.[3][4] The subject of this guide, 5-(Trifluoromethyl)isoquinolin-1-amine, combines the isoquinoline framework with two key functional groups: a primary amine at the 1-position and a trifluoromethyl (CF3) group at the 5-position.

The primary amine group is a common feature in many pharmaceuticals and often acts as a basic center, readily forming salts.[5][6] The trifluoromethyl group is a widely used substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7][8] However, the introduction of a CF3 group can also significantly impact a molecule's physical properties, including its solubility.[8]

Understanding and optimizing the solubility of this compound is critical. Poor aqueous solubility can hinder biological assays, lead to inaccurate structure-activity relationship (SAR) data, and ultimately cause a promising drug candidate to fail due to poor bioavailability.[1][9] This guide serves as a foundational resource for effectively characterizing and managing the solubility of 5-(Trifluoromethyl)isoquinolin-1-amine and structurally related compounds.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 5-(Trifluoromethyl)isoquinolin-1-amine is not extensively published, we can predict its behavior based on the properties of its constituent parts: the isoquinoline ring, the primary amine, and the trifluoromethyl group.

The Isoquinoline Core and Basicity (pKa)

Isoquinoline itself is a weak base, with the nitrogen in the ring system able to accept a proton.[10] The pKa of the conjugate acid of isoquinoline is approximately 5.14.[10] However, the introduction of a primary amino group at the 1-position is expected to significantly increase the basicity of the molecule. Aminoisoquinolines are known to be stronger bases than isoquinoline itself.[11] The lone pair of electrons on the exocyclic amine nitrogen is readily available for protonation.[5][6] The pKa of a primary aliphatic amine is typically in the range of 9-11.[12] Therefore, it is highly probable that 5-(Trifluoromethyl)isoquinolin-1-amine is a basic compound.

This basicity is a critical determinant of its aqueous solubility. As a basic compound, its solubility is expected to be highly pH-dependent.[13][14] In acidic environments, the amine group will be protonated, forming a positively charged species. This ionic form will have significantly higher aqueous solubility compared to the neutral form due to favorable ion-dipole interactions with water molecules.[14]

The Trifluoromethyl Group and Lipophilicity

The trifluoromethyl (CF3) group is strongly electron-withdrawing and is known to increase the lipophilicity of a molecule.[7][8] Lipophilicity, often expressed as logP (the partition coefficient between octanol and water), is inversely related to aqueous solubility. A higher logP generally indicates lower solubility in water. The presence of the CF3 group on the isoquinoline ring will likely decrease the intrinsic solubility of the neutral form of the molecule.

Crystal Lattice Energy and Melting Point

Table 1: Predicted Physicochemical Properties of 5-(Trifluoromethyl)isoquinolin-1-amine

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Chemical Class | Basic Compound | The primary amine group is expected to be the most basic center, leading to pH-dependent solubility.[13][14] |

| pKa (conjugate acid) | > 5.4 (Estimated) | The presence of the amino group at the 1-position significantly increases basicity compared to unsubstituted isoquinoline (pKa ~5.4).[11] Higher pKa means it will be protonated and more soluble in acidic conditions. |

| logP | Moderately Lipophilic | The trifluoromethyl group increases lipophilicity, which tends to decrease intrinsic aqueous solubility.[7][8] |

| Hydrogen Bonding | Acceptor & Donor | The primary amine can both donate and accept hydrogen bonds, while the ring nitrogen is an acceptor. This can aid in solvation.[5][6] |

| Molecular Weight | 198.16 g/mol | Relatively low molecular weight is generally favorable for solubility. |

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility.[16][17]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in the early stages of drug discovery.[9][16][18] It reflects the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[18][19] This method is valuable for identifying compounds with potential solubility liabilities early on.[16]

Caption: Workflow for a typical kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(Trifluoromethyl)isoquinolin-1-amine in 100% DMSO.

-

Serial Dilution: In a DMSO-compatible microplate, perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well microplate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours. This period allows for precipitation to occur.

-

Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not significantly increase the turbidity above the background level.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[1][17] It is a more accurate but lower-throughput measurement, typically performed on crystalline material during lead optimization and preclinical development.[1][9]

Caption: Workflow for a shake-flask thermodynamic solubility assay.

-

Sample Preparation: Add an excess amount of solid 5-(Trifluoromethyl)isoquinolin-1-amine (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the saturated supernatant and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the concentration.

-

Data Analysis: The measured concentration of the saturated supernatant is the thermodynamic solubility of the compound under the tested conditions.

pH-Dependent Solubility Profile

Given that 5-(Trifluoromethyl)isoquinolin-1-amine is a basic compound, its solubility will be lowest at high pH (where it is in its neutral, less soluble form) and will increase as the pH decreases and the molecule becomes protonated.[13] A pH-solubility profile is essential for predicting its behavior in different physiological environments, such as the gastrointestinal tract.

Table 2: Expected pH-Solubility Behavior

| pH Range | Predominant Species | Expected Relative Solubility |

| pH < (pKa - 2) | Protonated (Cationic) | High |

| pH ≈ pKa | Mix of Neutral and Protonated | Intermediate |

| pH > (pKa + 2) | Neutral | Low (Intrinsic Solubility) |

To generate a pH-solubility profile, the thermodynamic solubility assay should be repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6.5, 7.4, 9).

Conclusion and Strategic Recommendations

The solubility of 5-(Trifluoromethyl)isoquinolin-1-amine is a multifaceted property governed by a delicate balance between the basicity of the amino-isoquinoline core and the lipophilicity of the trifluoromethyl group. Its characterization is not merely an analytical exercise but a strategic necessity in drug discovery.

Key Takeaways:

-

pH is the Dominant Factor: The primary amine makes the molecule's solubility highly dependent on pH. Expect significantly higher solubility in acidic conditions.

-

Kinetic vs. Thermodynamic: Early-stage screening should utilize high-throughput kinetic assays to flag potential issues.[9][16] Lead optimization requires accurate thermodynamic data to guide formulation and preclinical studies.[1]

-

Potential for Poor Intrinsic Solubility: The trifluoromethyl group likely reduces the intrinsic solubility of the neutral form of the compound.

For researchers working with this molecule, a systematic approach is recommended. Begin with a kinetic solubility assessment at physiological pH (7.4) to quickly gauge its general behavior. If the compound progresses, a full thermodynamic pH-solubility profile is crucial for understanding its absorption potential and for developing appropriate formulations. Should solubility prove to be a limiting factor, strategies such as salt formation (by reacting the basic amine with an appropriate acid) or formulation with solubilizing excipients should be explored.

References

-

Inventiva. Development of new experimental tools for fast determination of solubility and lipophilicity. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

PMC. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

-

PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

-

Mansoura University. Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. [Link]

-

PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

ResearchGate. Kinetic solubility: Experimental and machine‐learning modeling perspectives. [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

Bogazici University. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

-

RSC Publishing. Interpretable Machine Learning Framework for Predicting the Reactivity of Trifluoromethylating Reagents. [Link]

-

HK GOKUS. Simple Method for the Estimation of pKa of Amines†. [Link]

-

Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. [Link]

-

Ataman Kimya. ISOQUINOLINE. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

IAPC Journals. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

-

ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

-

ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Isoquinoline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. enamine.net [enamine.net]

- 19. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine protocol

Application Note: Modular Synthesis of 5-(Trifluoromethyl)isoquinolin-1-amine

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The introduction of a trifluoromethyl (

This guide details a robust, four-step protocol for the synthesis of 5-(trifluoromethyl)isoquinolin-1-amine starting from commercially available 5-bromoisoquinoline. Unlike de novo ring construction methods (e.g., Pomeranz-Fritsch), which often suffer from poor regiocontrol with electron-withdrawing groups, this "Late-Stage Core Functionalization" approach ensures regiochemical integrity and scalability.

Key Advantages of This Protocol:

-

Regiospecificity: Utilizes the pre-existing bromine handle to install the

group exclusively at C5. -

Scalability: Avoids hazardous diazotization steps often associated with introducing fluorine.

-

Modularity: The intermediate 1-chloro-5-(trifluoromethyl)isoquinoline can be diverted to couple with various amines, not just ammonia.

Strategic Retro-Analysis

The synthesis is designed in reverse order of stability. The amine functionality is introduced last to prevent oxidation during the N-oxide formation step.

Pathway Logic:

-

Target: 5-(Trifluoromethyl)isoquinolin-1-amine.

-

Precursor: 1-Chloro-5-(trifluoromethyl)isoquinoline (via

). -

Activation: 5-(Trifluoromethyl)isoquinoline

-oxide (activates C1 for nucleophilic attack). -

Core Functionalization: 5-(Trifluoromethyl)isoquinoline (via Cu-mediated coupling).

-

Starting Material: 5-Bromoisoquinoline.

Detailed Experimental Protocols

Step 1: Copper-Mediated Trifluoromethylation

Objective: Conversion of 5-bromoisoquinoline to 5-(trifluoromethyl)isoquinoline.

Mechanism: Copper(I)-mediated cross-coupling using methyl fluorosulfonyldifluoroacetate (MFSDA) as a stable

Reagents & Stoichiometry:

| Component | Role | Equivalents | Amount (Example) |

| 5-Bromoisoquinoline | Substrate | 1.0 | 10.0 g (48 mmol) |

| MFSDA | 2.5 | 23.0 g | |

| Copper(I) Iodide (CuI) | Catalyst/Mediator | 1.2 | 11.0 g |

| DMF | Solvent | N/A | 100 mL (0.5 M) |

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Addition: Charge the flask with 5-bromoisoquinoline, CuI, and anhydrous DMF.

-

Reagent Addition: Add MFSDA (Methyl fluorosulfonyldifluoroacetate) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Note: The reaction color typically changes from off-white to dark green/brown as the active Cu-

species reacts. -

Workup (Critical for Cu removal): Cool to room temperature. Dilute with Ethyl Acetate (300 mL). Pour into a mixture of brine and aqueous

(to complex copper). Filter through a Celite pad to remove copper salts. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Target Yield: 75-85%

-

Validation:

NMR should show a singlet around -62 ppm.

-

Step 2: N-Oxidation

Objective: Activation of the isoquinoline ring.[1]

Procedure:

-

Dissolve 5-(trifluoromethyl)isoquinoline (1.0 eq) in Dichloromethane (DCM).

-

Cool to 0°C. Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 70% wt, 1.5 eq) portion-wise.

-

Warm to room temperature and stir for 4 hours.

-

Quench: Wash with saturated

(to reduce excess peroxide) followed by saturated -

Isolation: Dry organic layer over

and concentrate. The N-oxide is often used directly in the next step without column chromatography if purity >90% by NMR.

Step 3: Chlorination (Rearrangement)

Objective: Installation of the leaving group at C1 via Meisenheimer-type rearrangement.

Procedure:

-

Place the N-oxide (1.0 eq) in a dry flask.

-

Add Phosphorus Oxychloride (

) (5.0 eq) neat. Safety: -

Reflux at 100°C for 2 hours.

-

Workup: Remove excess

by rotary evaporation (use a base trap). Pour the residue onto crushed ice/water slowly. Neutralize with -

Extract with DCM.[1][2] Purify via silica gel chromatography.

-

Product: 1-Chloro-5-(trifluoromethyl)isoquinoline.

-

Step 4: Amination ( )

Objective: Final displacement of chloride with ammonia.

Procedure:

-

Vessel: Use a stainless steel autoclave or a heavy-walled glass pressure tube.

-

Charge: Add 1-chloro-5-(trifluoromethyl)isoquinoline (1.0 eq) and a saturated solution of

in Ethanol (or Methanol). -

Reaction: Seal and heat to 130°C for 18 hours.

-

Note: Copper catalysis (CuI/L-proline) can be used if milder temperatures (80°C) are required, but the electron-deficient nature of the ring usually allows direct displacement at high temp.

-

-

Isolation: Cool the vessel (ensure pressure is released). Concentrate the solvent.[2][3]

-

Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity is required for biological assays.

Process Visualization

The following diagram illustrates the reaction workflow and critical decision points.

Caption: Step-wise synthesis workflow for 5-(Trifluoromethyl)isoquinolin-1-amine highlighting reagents and QC checkpoints.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet DMF or inactive CuI | Distill DMF over |

| Incomplete Chlorination | Old | Distill |

| No Reaction in Step 4 | Temperature too low | Increase temp to 140°C or add CuI (10 mol%) / |

| Blue tint in Product | Residual Copper | Wash organic phase with 10% EDTA solution or aqueous ammonia. |

Analytical Standards:

-

HPLC: Purity > 95% (254 nm).

-

H NMR (DMSO-

-

F NMR: Single peak confirming the integrity of the

References

-

Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications. Link

-

BenchChem Application Notes. (2025). Protocols for 1-Chloroisoquinoline Synthesis and Amination. BenchChem Technical Library. Link

-

Wang, X., et al. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives. Organic Letters. Link

-

Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline. Organic Syntheses, Vol. 81. Link

-

Sigma-Aldrich. (2024). Product Specification: 1-Chloroisoquinoline.[2][4] Link

Sources

In Vitro Assay Design for 5-(Trifluoromethyl)isoquinolin-1-amine: A Strategic Approach to Target Identification and Pharmacological Profiling

An Application Guide and Protocol Manual

Introduction: Deconstructing 5-(Trifluoromethyl)isoquinolin-1-amine

The compound 5-(Trifluoromethyl)isoquinolin-1-amine represents a confluence of privileged structural motifs in modern medicinal chemistry. The isoquinoline core is a well-established scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure provides a versatile framework for interacting with various biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group is a common drug design strategy used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic properties.[1][3]

This document provides a comprehensive, strategy-driven guide for the in vitro characterization of 5-(Trifluoromethyl)isoquinolin-1-amine. As the specific biological target is initially unknown, we will employ a logical, tiered screening cascade. This approach is designed to first establish a general biological activity profile, then systematically identify the molecular target class, and finally, elucidate the compound's specific mechanism of action and cellular consequences. Our methodology emphasizes not just the "how" but the "why," ensuring that each experimental step provides validated, decision-quality data for drug development professionals.

Section 1: Foundational Profiling: Establishing the Therapeutic Window

Before investigating specific molecular targets, it is imperative to determine the compound's general effect on cell health. These foundational assays define the concentration range at which the compound exhibits biological activity without causing non-specific toxicity, thereby establishing a preliminary therapeutic window.

Rationale for Initial Cytotoxicity Screening

Cytotoxicity assays measure the degree to which an agent is toxic to cells.[4] By exposing various cell lines to a range of concentrations of 5-(Trifluoromethyl)isoquinolin-1-amine, we can determine the concentration that induces 50% cell death (LC50) or inhibits 50% of cell growth (GI50). This data is critical for designing all subsequent experiments, ensuring that observed effects in target-based assays are not simply artifacts of widespread cell death.[5][6]

Protocol: MTT/XTT Assay for Metabolic Activity

This protocol provides a robust, colorimetric method to assess cell viability by measuring mitochondrial reductase activity.[7][8][9]

Principle of the Assay Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or the related XTT salt to a water-soluble orange formazan.[7][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8]

Step-by-Step Methodology

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

-

Compound Preparation: Prepare a 2X stock concentration series of 5-(Trifluoromethyl)isoquinolin-1-amine in culture medium from a 10 mM DMSO stock. Perform serial dilutions to cover a broad concentration range (e.g., 100 µM down to 1 nM).[10] Remember to include a vehicle control (DMSO-only) and a positive control (e.g., staurosporine).

-

Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[7][11]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[8]

Data Presentation

| Concentration (µM) | Absorbance (570 nm) | % Viability (vs. Vehicle) |

| Vehicle (0) | 1.250 | 100% |

| 0.01 | 1.245 | 99.6% |

| 0.1 | 1.230 | 98.4% |

| 1 | 1.150 | 92.0% |

| 10 | 0.850 | 68.0% |

| 100 | 0.300 | 24.0% |

Section 2: A Strategic Funnel for Target Identification

With a defined concentration range for biological activity, the next phase is to identify the molecular target(s) of 5-(Trifluoromethyl)isoquinolin-1-amine. We recommend a funnel approach, starting broad and progressively narrowing the focus based on experimental evidence.

Caption: A strategic workflow for in vitro compound characterization.

Unbiased Approach: Broad Target Panel Screening

The most direct way to identify a target is to screen the compound against large, commercially available panels of recombinant proteins. Services from companies like Eurofins Discovery offer screening against hundreds of kinases, G protein-coupled receptors (GPCRs), and ion channels.[12]

-

Rationale: This approach is unbiased and provides a comprehensive overview of the compound's selectivity profile early in the discovery process. A "hit" in one of these panels provides a strong, data-driven starting point for more focused studies.

-

Recommendation: Screen 5-(Trifluoromethyl)isoquinolin-1-amine at two concentrations (e.g., 1 µM and 10 µM) against a broad kinase panel (e.g., KINOMEscan™)[12] and a safety panel that includes key GPCRs and ion channels.

Hypothesis-Driven Approach: Focusing on Protein Kinases

The isoquinoline scaffold is prevalent in many known protein kinase inhibitors.[13] Therefore, a logical and cost-effective strategy is to prioritize this target class. Protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[14]

-

Rationale: Focusing on a high-probability target class allows for the efficient use of resources. This hypothesis is based on extensive precedent in medicinal chemistry.

-

Recommendation: If broad panel screening is not feasible, initiate screening against a smaller, focused panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases).

Section 3: In-Depth Kinase Inhibition Assays

Assuming a kinase target is identified from the initial screens, the next step is to validate this interaction and determine the compound's potency and mechanism of action.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle of the Assay The assay is performed in two steps. First, the kinase reaction is performed, where the kinase converts ATP to ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology

-

Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, ATP solution, and a serial dilution of 5-(Trifluoromethyl)isoquinolin-1-amine.

-

Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or vehicle control.

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate solution, followed by 2 µL of ATP solution (at a concentration equal to the Km for the specific kinase to ensure accurate IC50 determination).[14]

-

Incubation: Mix and incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation & Interpretation The results should be plotted as percent inhibition versus log[inhibitor concentration] to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[14]

| Parameter | Value |

| Target Kinase | ExampleKinase1 |

| IC50 (nM) | 75 |

| Hill Slope | -1.1 |

| R² | 0.99 |

Section 4: Elucidating the Cellular Phenotype

Confirming that a compound inhibits a purified enzyme is only the first step. It is crucial to demonstrate that this inhibition translates into a measurable biological effect in living cells.

Rationale for Phenotypic Assays

Observing a distinct cellular phenotype, such as apoptosis or cell cycle arrest, provides strong evidence that the compound is engaging its target in a cellular context and modulating a key signaling pathway. These assays help to build a comprehensive picture of the compound's mechanism of action.

Sources

- 1. Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction [beilstein-journals.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-(Trifluoromethyl)isoquinolin-1-amine in Drug Discovery

Executive Summary

This guide details the strategic application of 5-(trifluoromethyl)isoquinolin-1-amine (5-CF3-IQA) within high-throughput screening (HTS) and lead optimization campaigns. While the isoquinolin-1-amine scaffold is a privileged structure in kinase and GPCR drug discovery—often serving as a bioisostere for quinazoline or naphthalene—the introduction of a trifluoromethyl group at the C5 position offers distinct physicochemical advantages. This modification modulates the pKa of the exocyclic amine, blocks metabolic oxidation at the electron-rich C5 position, and significantly enhances blood-brain barrier (BBB) permeability.

This document provides validated protocols for the synthesis, physicochemical profiling, and biological evaluation of 5-CF3-IQA derivatives, designed to streamline their integration into SAR (Structure-Activity Relationship) workflows.

Physicochemical Profile & Mechanistic Rationale[1][2]

The "Fluorine Effect" at Position 5

The isoquinoline ring is electron-deficient, but the C5 and C8 positions are classically susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Substitution at C5 with a trifluoromethyl group achieves three critical objectives:

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the C5 position inert to metabolic attack, extending half-life (

). -

Electronic Modulation: The electron-withdrawing nature of the -CF3 group (

) lowers the pKa of the ring nitrogen and the exocyclic amine. This reduces non-specific protein binding (decreased cationicity at physiological pH) while maintaining H-bond donor capability for kinase hinge binding. -

Lipophilicity: Increases LogP by approximately 1.0–1.2 units compared to the hydrogen analog, facilitating membrane permeability.

Comparative Data Table

Predicted values based on standard fragment-based algorithms.

| Property | Isoquinolin-1-amine (Unsubstituted) | 5-(Trifluoromethyl)isoquinolin-1-amine | Impact on Drug Design |

| MW | 144.17 | 212.17 | Small fragment, high ligand efficiency (LE). |

| cLogP | 1.2 | 2.3 | Enhanced CNS penetration; improved passive transport. |

| pKa (N-1) | ~7.6 | ~6.4 | Reduced lysosomal trapping; improved cytosolic availability. |

| tPSA | 39 Ų | 39 Ų | Maintained polar surface area for H-bonding. |

| Metabolic Liability | High (C5 hydroxylation) | Low (C5 blocked) | Extended in vivo clearance. |

Experimental Workflows & Protocols

Workflow A: Synthesis and Derivatization

Objective: Efficient generation of 5-CF3-IQA and its subsequent derivatization into a library of potential kinase inhibitors.

Rationale: Direct amination of the isoquinoline core via Chichibabin reaction is often low-yielding and regioselective poor. The preferred industrial route involves the conversion of 5-(trifluoromethyl)isoquinolin-1(2H)-one to the 1-chloro intermediate, followed by Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

Protocol 1: Synthesis of 1-Chloro-5-(trifluoromethyl)isoquinoline

-

Starting Material: Charge a reaction vessel with 5-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 equiv).

-

Chlorination: Add POCl3 (5.0 equiv) and a catalytic amount of DMF (0.1 equiv).

-

Reaction: Heat to reflux (105°C) for 3–5 hours. Monitor consumption of starting material by LC-MS (Target mass: M+H = 232/234).

-

Workup: Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO3 to pH 8.

-

Isolation: Extract with DCM (3x). Dry organics over MgSO4, filter, and concentrate.

-

Yield: Expect >85% of a beige solid. Use directly in the next step.

Protocol 2: Library Generation (Amine Displacement)

For generating N-substituted derivatives.

-

Setup: Dissolve 1-chloro-5-(trifluoromethyl)isoquinoline (1.0 equiv) in anhydrous 1,4-dioxane or NMP.

-

Reagents: Add the desired aniline or aliphatic amine (1.2 equiv).

-

Base: Add DIPEA (2.0 equiv) or Cs2CO3 (2.0 equiv).

-

Conditions:

-

Aliphatic Amines: Heat at 80°C for 4–6 hours.

-

Anilines (Weak Nucleophiles): Add Pd2(dba)3 (0.05 equiv) and Xantphos (0.1 equiv). Heat at 100°C overnight under N2.

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Workflow B: In Vitro Metabolic Stability Assessment

Objective: Validate the metabolic stability enhancement provided by the 5-CF3 group compared to the non-fluorinated scaffold.

Rationale: CYP450 enzymes, particularly CYP3A4 and CYP2D6, frequently target the isoquinoline carbocycle. This assay quantifies the "blocking effect."

Protocol: Microsomal Stability Assay

-

Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH regenerating system (final conc. 1 mM).

-

Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time.

Visualizations

Diagram 1: Strategic Synthesis & Derivatization Workflow

This flowchart illustrates the conversion of the building block into a functional library, highlighting the decision points for catalyst selection.

Caption: Decision tree for synthesizing N-substituted derivatives based on nucleophile reactivity.

Diagram 2: SAR Logic & Biological Impact

This diagram maps the structural features of the molecule to their specific biological consequences in a drug discovery context.

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each molecular component.

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

St. Jean, D. J., & Fotsch, C. (2012).[2] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002–6020.[2] Link

-

Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 104(3), 575.[3] Link

-

Dao, et al. (2021). Synthesis of 1-aminoisoquinolines via Silver-Mediated Cyclization.[4] ResearchGate. Link

-

BenchChem Technical Guide. (2024). 6-(Trifluoromethyl)isoquinolin-1(2H)-one Technical Data. Link

Sources

Quantification Strategies for 5-(Trifluoromethyl)isoquinolin-1-amine: From Bulk Assay to Trace Bioanalysis

[1]

Abstract & Molecule Profile[1][3]

This Application Note provides a comprehensive framework for the quantification of 5-(Trifluoromethyl)isoquinolin-1-amine (5-TFIQA). Due to the unique electronic push-pull nature of the molecule—combining a basic 1-amino group with an electron-withdrawing 5-trifluoromethyl moiety—standard analytical approaches require specific optimization to prevent peak tailing and ensure sensitivity.[1]

Physicochemical Profile

| Property | Characteristic | Analytical Implication |

| Core Structure | 1-Aminoisoquinoline | High basicity (pKa estimated ~7.5–8.5).[1] Prone to silanol interaction (peak tailing).[1][2] |

| Substituent | 5-Trifluoromethyl (-CF3) | Increases lipophilicity (LogP ~2.5–3.0).[1] Enhances retention on C18. |

| Solubility | Low in water; High in MeOH/ACN | Sample diluents must contain >50% organic solvent to prevent precipitation.[1][2] |

| UV Activity | Aromatic Heterocycle | Strong absorbance expected at 254 nm; secondary band likely ~330–350 nm.[1][2] |

| Ionization | Protonatable Nitrogen | Ideal candidate for ESI(+) MS detection.[1][2] |

Method A: HPLC-UV for Purity & Potency (Quality Control)[1]

Objective: Robust quantification for bulk drug substance or high-concentration formulations. Rationale: A low-pH mobile phase is selected to keep the amine fully protonated, minimizing secondary interactions with residual silanols on the column stationary phase.[1]

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

-

Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 .[1][2]

-

Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for the amine).

-

Detection: UV-DAD at 254 nm (primary) and 340 nm (secondary identification).[1]

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 10.0 | 90 | Linear Gradient |

| 12.0 | 90 | Wash |

| 12.1 | 10 | Re-equilibration |

| 15.0 | 10 | End of Run |

System Suitability Criteria (USP <621>)

Method B: LC-MS/MS for Bioanalysis (PK/PD Studies)[1]

Objective: Trace quantification in plasma/serum (LOD < 1 ng/mL). Rationale: The -CF3 group provides a unique mass deficit, while the amino group ensures high ionization efficiency in ESI(+) mode.

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4]

-

Desolvation Temp: 500°C.

-

MRM Transitions (Optimization Required):

| Transition Type | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Mechanistic Origin |

| Quantifier | 227.1 [M+H]+ | 210.1 | 20–25 | Loss of NH3 (Ammonia) |

| Qualifier | 227.1 [M+H]+ | 158.0 | 35–40 | Loss of CF3 group |

Note: Precursor mass is based on MW ~226.2 g/mol .[1][2] Exact transitions must be tuned using a 1 µg/mL infusion.

Sample Preparation: Protein Precipitation (PPT)

-

Aliquot: 50 µL Plasma into a 96-well plate.

-

Spike: Add 10 µL Internal Standard (e.g., d3-labeled analog or generic isoquinoline).

-

Precipitate: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: High speed for 2 minutes.

-

Centrifuge: 4000 x g for 10 minutes at 4°C.

-

Injection: Inject 2–5 µL of the supernatant directly.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision-making process for method development, specifically addressing the challenges of the amino-isoquinoline moiety.

Caption: Decision tree for optimizing chromatography of basic amino-isoquinolines, prioritizing peak symmetry.

Method Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity & Selectivity[1][2]

-

Protocol: Inject blank matrix (plasma or formulation buffer) and ensure no interference at the retention time of 5-TFIQA.

-

Acceptance: Interference < 20% of the LLOQ response.[1]

Linearity[1][2]

-

Range: 1.0 ng/mL to 1000 ng/mL (Bioanalysis).

-

Weighting: 1/x² regression is recommended for large dynamic ranges in MS.[1][2]

-

Criterion: r² > 0.990; Back-calculated concentrations within ±15% (±20% at LLOQ).

Accuracy & Precision

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of amine with silanols.[1] | Increase buffer ionic strength (add 10mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.[1][2] |

| Carryover | Sticky -CF3 group adsorbing to injector. | Change needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.[1][2] |

| Low Sensitivity (MS) | Ion suppression from matrix.[1][2] | Switch from PPT to Liquid-Liquid Extraction (LLE) using Ethyl Acetate to remove phospholipids.[1][2] |

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][5][6][7] (2024).[1][2][5][6][8][9] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry.[1][2] (2018).[1][2][8] Available at: [Link]

-

Waters Corporation. Optimization of HPLC Separations for Basic Compounds. (Application Note). Available at: [Link]

-

Dubbelman, A.C., et al. "Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices."[1][2][10] Journal of Chromatography B, 887-888 (2012): 25-34.[1][2][10] (Reference for isoquinoline bioanalysis). Available at: [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]

- 9. qbdgroup.com [qbdgroup.com]

- 10. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 5-(Trifluoromethyl)isoquinolin-1-amine as a Privileged Scaffold for Next-Generation CNS PET Radiotracers

Executive Summary & Pharmacological Rationale

The development of highly selective Positron Emission Tomography (PET) radiotracers for central nervous system (CNS) targets relies heavily on privileged chemical scaffolds. The isoquinoline-amine chemotype has emerged as a cornerstone in neuropharmacology, demonstrating exceptional affinity and selectivity for neurofibrillary tangles (NFTs) in Alzheimer's disease (AD) models, a paradigm validated by the clinical success of tracers like [18F]MK-6240[1].

5-(Trifluoromethyl)isoquinolin-1-amine (CAS: 1357946-47-4) represents an advanced iteration of this scaffold. The strategic placement of a trifluoromethyl (-CF3) group at the 5-position provides a dual-advantage architecture for drug developers:

-

Physicochemical Tuning : The -CF3 group precisely modulates the molecule's lipophilicity (logP), optimizing it for passive blood-brain barrier (BBB) penetrance while resisting rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

-

Direct Radiosynthetic Handle : The -CF3 moiety serves as an elegant, direct site for late-stage 18F-radiolabeling via 18F/19F isotopic exchange. This bypasses the traditional, low-yield multi-step syntheses required for aliphatic [18F]fluorination, enabling rapid tracer generation with high molar activity[2].

Pharmacophore mapping and mechanistic rationale for the isoquinoline-1-amine scaffold.

Physicochemical & Radiochemical Profiling

To successfully transition a pharmacophore from an in vitro hit to an in vivo PET tracer, its physicochemical properties must fall within strict parameters. Table 1 summarizes the baseline metrics of the 5-(Trifluoromethyl)isoquinolin-1-amine core, while Table 2 highlights the efficiency gains of utilizing the -CF3 group for isotopic exchange versus traditional aliphatic substitution.

Table 1: Physicochemical Properties of the Core Scaffold

| Parameter | Value | Mechanistic Implication for PET Imaging |

| Molecular Weight | 212.17 g/mol | Well below the 400 Da threshold, ensuring rapid diffusion across the BBB. |

| Predicted logP | ~2.8 - 3.2 | Falls within the optimal "Goldilocks zone" (2.0–3.5) for high brain uptake and low non-specific white matter retention. |

| H-Bond Donors (HBD) | 1 (-NH2) | Anchors the ligand to target protein pockets (e.g., Tau fibrils) via directional hydrogen bonding. |

| H-Bond Acceptors (HBA) | 1 (Ring N) | Facilitates target engagement; maintaining HBA ≤ 3 prevents excessive efflux pump (P-gp) recognition. |

Table 2: Radiochemical Yields: 18F/19F Exchange vs. Traditional Methods

| Radiosynthesis Method | Precursor Stability | Avg. Radiochemical Yield (RCY) | Molar Activity (Am) |

| Traditional Nucleophilic (Aliphatic) | Low (Requires reactive tosylate/mesylate) | 5 - 15% | High (>50 GBq/μmol) |

| 18F/19F Isotopic Exchange (Ar-CF3) | High (Uses the cold reference drug) | 20 - 30% | Moderate (2-15 GBq/μmol) |

Note: While isotopic exchange yields lower molar activity than carrier-free methods, recent catalytic advancements have pushed Am to clinically viable levels for high-density CNS targets[2].

Experimental Workflows and Protocols

The following protocols outline a complete, self-validating pipeline for developing a PET radiotracer using the 5-(Trifluoromethyl)isoquinolin-1-amine scaffold.

Workflow for the development and validation of 18F-labeled isoquinoline PET radiotracers.

Protocol A: Late-Stage Radiosynthesis via 18F/19F Isotopic Exchange

Causality Check: Traditional aliphatic fluorination requires highly unstable leaving groups. By utilizing the inherent -CF3 group for isotopic exchange, researchers can use the stable, cold reference compound as the precursor. This allows for "on-demand" radiolabeling without the risk of precursor degradation over time[2].

Step-by-Step Methodology:

-

Isotope Activation: Trap cyclotron-produced [18F]fluoride (typically 10-20 GBq) on a QMA carbonate ion-exchange cartridge. Elute into a V-vial using a solution of Kryptofix-222 (K2.2.2, 15 mg) and K2CO3 (3 mg) in CH3CN/H2O (80:20, 1 mL).

-

Azeotropic Drying: Evaporate the solvent under a gentle stream of helium at 100 °C. Add anhydrous CH3CN (3 × 1 mL) and repeat evaporation to ensure a strictly anhydrous environment. Rationale: Trace water aggressively hydrates the bare [18F]fluoride ion, destroying its nucleophilicity.

-

Radiolabeling: Dissolve 3.0 mg of the 5-(Trifluoromethyl)isoquinolin-1-amine derivative in 0.5 mL of anhydrous DMSO. Add this to the dried [18F]K/K2.2.2 complex.

-

Exchange Reaction: Heat the sealed vial at 130 °C for 20 minutes. Rationale: The strong electron-withdrawing nature of the isoquinoline ring activates the -CF3 group, lowering the activation energy required for the isotopic exchange.

-

Purification: Quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 0.1% TFA in H2O/CH3CN). Inject onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18). Collect the radioactive fraction corresponding to the product.

-